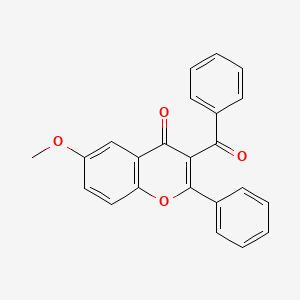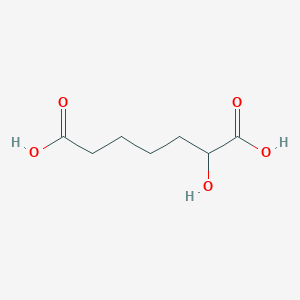![molecular formula C18H17ClO4 B12544914 Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate CAS No. 667891-41-0](/img/structure/B12544914.png)
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a chlorobenzoyl group, a methylphenoxy group, and an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-methylphenol to form 4-(3-chlorobenzoyl)-2-methylphenol. This intermediate is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is usually achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenoxyacetates.
科学研究应用
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the phenoxyacetate moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the methylphenoxy group.
Ethyl (4-chlorobenzoyl)acetate: Similar structure but with a different substitution pattern on the benzoyl group.
Ethyl (2-chlorobenzoyl)acetate: Similar structure but with the chlorine atom in a different position.
Uniqueness
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is unique due to the presence of both the chlorobenzoyl and methylphenoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
667891-41-0 |
|---|---|
分子式 |
C18H17ClO4 |
分子量 |
332.8 g/mol |
IUPAC 名称 |
ethyl 2-[4-(3-chlorobenzoyl)-2-methylphenoxy]acetate |
InChI |
InChI=1S/C18H17ClO4/c1-3-22-17(20)11-23-16-8-7-14(9-12(16)2)18(21)13-5-4-6-15(19)10-13/h4-10H,3,11H2,1-2H3 |
InChI 键 |
AHPVRXUHRXEUIE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
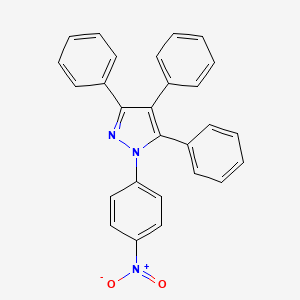
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
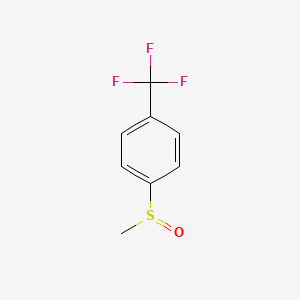
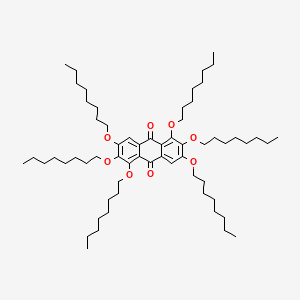
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
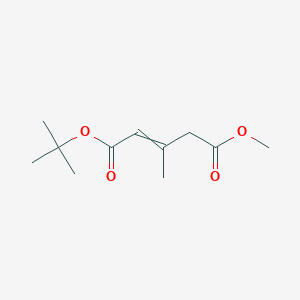
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
